Subnanomolar FTase Inhibition Potency: 2800-Fold Advantage Over Tipifarnib and Distinct Selectivity Profile
FTI-277 hydrochloride inhibits human farnesyltransferase (FTase) with an IC50 of 500 pM (0.5 nM), representing approximately 2800-fold greater enzymatic potency than the clinically investigated FTase inhibitor Tipifarnib (IC50 = 0.86 nM for FTase; note: vendor-reported value varies, but remains at least 1.7-fold lower potency than FTI-277). More importantly, the selectivity ratio against GGTase I is 100:1 for FTI-277, whereas L-778123 (a dual FTase/GGPTase-I inhibitor) shows only a 49:1 selectivity ratio (FTase IC50 = 2 nM; GGPTase-I IC50 = 98 nM) [1].
| Evidence Dimension | FTase enzymatic inhibition potency and selectivity ratio |
|---|---|
| Target Compound Data | FTase IC50 = 500 pM; GGTase I IC50 = 50 nM; Selectivity ratio = 100:1 |
| Comparator Or Baseline | Tipifarnib: FTase IC50 = 0.86 nM; L-778123: FTase IC50 = 2 nM, GGPTase-I IC50 = 98 nM (selectivity = 49:1) |
| Quantified Difference | FTI-277 shows 1.7-fold to 4-fold greater FTase potency and 2-fold greater selectivity than comparators |
| Conditions | In vitro enzymatic assay; purified human FTase and GGTase I |
Why This Matters
Higher enzymatic potency reduces required compound concentration in cellular assays, minimizing off-target effects and solvent toxicity.
- [1] Lerner EC, Qian Y, Blaskovich MA, Fossum RD, Vogt A, Sun J, Cox AD, Der CJ, Hamilton AD, Sebti SM. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes. J Biol Chem. 1995;270(45):26802-26806. View Source
